7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one
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Overview
Description
7,8-Dimethoxy-3-(4-morpholinylcarbonyl)-1H-isothiochromen-1-one is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a morpholine ring and methoxy groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isothiochromenone core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Methoxylation: The addition of methoxy groups can be carried out using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-(4-morpholinylcarbonyl)-1H-isothiochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the morpholine ring and methoxy groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1H-isothiochromen-1-one: Lacks the morpholine ring, which may affect its biological activity.
3-(4-Morpholinylcarbonyl)-1H-isothiochromen-1-one: Does not have methoxy groups, potentially altering its chemical reactivity and interactions.
7,8-Dimethoxy-3-(4-piperidinylcarbonyl)-1H-isothiochromen-1-one: Contains a piperidine ring instead of morpholine, which could influence its pharmacological properties.
Uniqueness
The combination of the morpholine ring and methoxy groups in 7,8-Dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one makes it unique compared to its analogs. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
7,8-dimethoxy-3-(morpholine-4-carbonyl)isothiochromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-11-4-3-10-9-12(15(18)17-5-7-22-8-6-17)23-16(19)13(10)14(11)21-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEBLKXNXPZVPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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